molecular formula C21H18INO4 B5292993 2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinyl acetate

2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinyl acetate

Cat. No. B5292993
M. Wt: 475.3 g/mol
InChI Key: DZSDCSBTPNTQDD-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinyl acetate, also known as IQA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IQA belongs to the family of phenethylamines and is structurally similar to other psychoactive compounds such as mescaline and MDMA.

Scientific Research Applications

2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinyl acetate has been found to have potential therapeutic applications in various areas of research. In the field of neuroscience, 2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinyl acetate has been shown to have neuroprotective effects and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinyl acetate has also been found to have anti-inflammatory properties and may be useful in treating inflammatory conditions such as arthritis. Additionally, 2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinyl acetate has been shown to have anti-tumor properties and may be useful in treating cancer.

Mechanism of Action

The exact mechanism of action of 2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinyl acetate is not fully understood. However, it has been suggested that 2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinyl acetate acts as a modulator of the serotonergic and dopaminergic systems in the brain. 2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinyl acetate has been shown to increase the release of serotonin and dopamine, which are neurotransmitters involved in mood regulation, reward, and motivation.
Biochemical and Physiological Effects:
2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinyl acetate has been found to have a range of biochemical and physiological effects. In animal studies, 2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinyl acetate has been shown to increase locomotor activity and decrease anxiety-like behavior. Additionally, 2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinyl acetate has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinyl acetate in lab experiments is its high purity and stability. 2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinyl acetate has been reported to have a long shelf life and can be stored at room temperature without significant degradation. However, one limitation of using 2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinyl acetate is its high cost, which may limit its use in certain research areas.

Future Directions

There are several future directions for research on 2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinyl acetate. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to understand the exact mechanism of action of 2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinyl acetate and its effects on the brain. Additionally, more research is needed to determine the safety and efficacy of 2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinyl acetate in humans. Finally, 2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinyl acetate may have potential applications in the field of synthetic biology, where it could be used as a tool for controlling gene expression.

Synthesis Methods

The synthesis of 2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinyl acetate involves the reaction of 2-iodo-4,5-dimethoxybenzaldehyde with ethyl acetoacetate and ammonium acetate in the presence of acetic acid and acetic anhydride. The resulting product is then subjected to a Knoevenagel condensation with 8-hydroxyquinoline to yield 2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinyl acetate. This method has been reported to yield high purity 2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinyl acetate with a yield of 60-70%.

properties

IUPAC Name

[2-[(E)-2-(3-iodo-4,5-dimethoxyphenyl)ethenyl]quinolin-8-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18INO4/c1-13(24)27-18-6-4-5-15-8-10-16(23-20(15)18)9-7-14-11-17(22)21(26-3)19(12-14)25-2/h4-12H,1-3H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSDCSBTPNTQDD-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC2=C1N=C(C=C2)C=CC3=CC(=C(C(=C3)I)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=CC2=C1N=C(C=C2)/C=C/C3=CC(=C(C(=C3)I)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18INO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(E)-2-(3-iodo-4,5-dimethoxyphenyl)ethenyl]quinolin-8-yl acetate

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